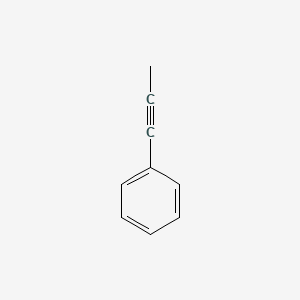

1-Phenyl-1-propyne

説明

Structure

3D Structure

特性

IUPAC Name |

prop-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUURDQYRGVEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53621-07-1 | |

| Record name | Poly(1-phenyl-1-propyne) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53621-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10217667 | |

| Record name | 1-Phenyl-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Phenyl-1-propyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

673-32-5 | |

| Record name | Methylphenylacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-1-propyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prop-1-ynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-1-PROPYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/448376BFQC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-Phenyl-1-propyne from phenylacetylene and methyl iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-phenyl-1-propyne from phenylacetylene and methyl iodide. This reaction is a fundamental example of C-C bond formation via the alkylation of a terminal alkyne, a common transformation in organic synthesis and crucial for the preparation of various pharmaceutical intermediates and advanced materials.

Reaction Principle and Mechanism

The synthesis of this compound from phenylacetylene and methyl iodide proceeds through a two-step mechanism:

-

Deprotonation: Phenylacetylene, a terminal alkyne, possesses a weakly acidic proton on the sp-hybridized carbon atom (pKa ≈ 25-26).[1][2] A strong base is required to abstract this proton, forming a highly nucleophilic phenylacetylide anion.[1][2] Common strong bases used for this purpose include sodium amide (NaNH₂) and lithium amide.[3][4][5][6] The choice of base is critical, as weaker bases like sodium hydroxide are not strong enough to deprotonate the alkyne completely.[2][5]

-

Nucleophilic Substitution (SN2): The resulting phenylacetylide anion acts as a potent nucleophile and attacks the electrophilic methyl group of methyl iodide in a bimolecular nucleophilic substitution (SN2) reaction.[4] This step forms the new carbon-carbon bond, yielding the desired product, this compound.

The overall reaction can be represented as follows:

C₆H₅C≡CH + B⁻ → C₆H₅C≡C⁻ + BH C₆H₅C≡C⁻ + CH₃I → C₆H₅C≡CCH₃ + I⁻

Where B⁻ represents the strong base.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Phenylacetylene (C₈H₆)

-

Sodium amide (NaNH₂) or Lithium amide (LiNH₂)[6]

-

Methyl iodide (CH₃I)

-

Anhydrous solvent (e.g., liquid ammonia, tetrahydrofuran (THF), or diethyl ether)[6]

-

Quenching agent (e.g., saturated aqueous ammonium chloride solution)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube (or under an inert atmosphere of nitrogen or argon) is assembled.

-

Deprotonation: The strong base (e.g., sodium amide) is suspended in the anhydrous solvent (e.g., liquid ammonia or THF) in the reaction flask and cooled in an appropriate bath (e.g., a dry ice/acetone bath for liquid ammonia). Phenylacetylene is then added dropwise to the stirred suspension. The formation of the phenylacetylide anion is typically accompanied by the evolution of ammonia gas.[3] The mixture is stirred for a specified period to ensure complete deprotonation.

-

Alkylation: Methyl iodide is added dropwise to the reaction mixture at a low temperature.[6] The reaction is typically exothermic, and the addition rate should be controlled to maintain the desired temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the alkylation.[6]

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous drying agent, and filtered.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and the scale of the reaction.

| Parameter | Value | Reference |

| Reactants | ||

| Phenylacetylene | 1.0 equivalent | [6] |

| Strong Base (e.g., LiNH₂) | 1.1 - 5.0 equivalents | [6] |

| Methyl Iodide | 1.1 - excess | [6] |

| Reaction Conditions | ||

| Solvent | Liquid Ammonia / THF / Ether | [6] |

| Deprotonation Temperature | -78 °C (for liquid NH₃) to ambient | [6] |

| Alkylation Temperature | -78 °C to reflux | [6] |

| Reaction Time | 1 - 12 hours | [6] |

| Product Yield | ||

| This compound | 60 - 80% | [6] |

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the key aspects of the synthesis.

Caption: Overall workflow for the synthesis of this compound.

Caption: Reaction mechanism for the synthesis of this compound.

References

Dehydrohalogenation Routes for the Synthesis of 1-Phenyl-1-propyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dehydrohalogenation methodologies for the synthesis of 1-phenyl-1-propyne, a valuable building block in organic synthesis. The document details the core chemical principles, provides established experimental protocols, and presents quantitative data for key synthetic routes.

Introduction

This compound is a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials. Dehydrohalogenation, the elimination of a hydrogen halide from a substrate, represents a classical and effective strategy for the formation of the alkyne functionality present in this compound. This guide focuses on two primary dehydrohalogenation pathways: a two-step synthesis commencing from a vicinal dihalide and a direct elimination from a geminal dihalide.

Core Synthesis Pathways

The synthesis of this compound via dehydrohalogenation typically proceeds through the double elimination of a hydrogen halide from a dihalogenated phenylpropane precursor. The two main approaches involve vicinal dihalides (halogens on adjacent carbons) and geminal dihalides (halogens on the same carbon).

Two-Step Synthesis from a Vicinal Dihalide: Dehydrohalogenation followed by Alkylation

This widely employed method involves the initial dehydrohalogenation of a vicinal dihalide, such as 1,2-dibromo-1-phenylethane (styrene dibromide), to form an intermediate terminal alkyne, phenylacetylene. Subsequent alkylation of the phenylacetylene with a methylating agent yields the desired this compound.

Reaction Scheme:

Caption: Two-step synthesis of this compound from a vicinal dihalide.

Direct Dehydrohalogenation from a Geminal Dihalide

A more direct route involves the double dehydrohalogenation of a geminal dihalide, such as 2,2-dibromo-1-phenylpropane. In a single step, a strong base is used to eliminate two equivalents of hydrogen halide to form the internal alkyne.

Reaction Scheme:

Caption: Direct synthesis of this compound from a geminal dihalide.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the aforementioned dehydrohalogenation routes.

Two-Step Synthesis: Phenylacetylene from Styrene Dibromide and subsequent Methylation

This protocol is adapted from a well-established procedure for the synthesis of phenylacetylene.[1]

Step 1: Dehydrobromination of 1,2-Dibromo-1-phenylethane to Phenylacetylene

-

Materials:

-

1,2-Dibromo-1-phenylethane (styrene dibromide)

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether

-

Ammonium chloride solution (saturated)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, condense liquid ammonia.

-

Add sodium amide to the liquid ammonia with stirring to form a suspension.

-

Slowly add a solution of 1,2-dibromo-1-phenylethane in anhydrous diethyl ether to the sodium amide suspension.

-

After the addition is complete, allow the reaction mixture to stir for several hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the ammonia to evaporate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation to obtain crude phenylacetylene.

-

Purify the phenylacetylene by vacuum distillation.

-

Step 2: Methylation of Phenylacetylene to this compound

-

Materials:

-

Phenylacetylene

-

Sodium amide (NaNH₂) or other strong base (e.g., n-butyllithium)

-

Liquid ammonia (NH₃) or anhydrous THF

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether

-

Ammonium chloride solution (saturated)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Prepare a solution of sodium acetylide by adding phenylacetylene to a suspension of sodium amide in liquid ammonia or an appropriate solvent.

-

To this solution, add methyl iodide dropwise with stirring.

-

After the addition, continue stirring until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the this compound by vacuum distillation.

-

Direct Dehydrohalogenation of 2,2-Dibromo-1-phenylpropane

-

Materials:

-

2,2-Dibromo-1-phenylpropane

-

Sodium amide (NaNH₂)

-

Anhydrous solvent (e.g., liquid ammonia, THF, or toluene)

-

Water or ammonium chloride solution for quenching

-

-

Proposed Procedure:

-

In a reaction vessel equipped with a stirrer, reflux condenser, and under an inert atmosphere, suspend an excess of sodium amide in the chosen anhydrous solvent.

-

Heat the suspension to an appropriate temperature (e.g., reflux for THF or toluene, or -33 °C for liquid ammonia).

-

Slowly add a solution of 2,2-dibromo-1-phenylpropane in the same solvent.

-

After the addition is complete, continue to heat and stir the mixture for several hours to ensure complete reaction.

-

Cool the reaction mixture and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound by vacuum distillation. Note: This reaction may also produce the isomeric allene, 1-phenyl-1,2-propadiene (phenylallene), as a byproduct.

-

Quantitative Data

The following tables summarize the available quantitative data for the synthesis of this compound and its precursors via dehydrohalogenation routes.

Table 1: Yields of Dehydrohalogenation and Alkylation Reactions

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1,2-Dibromo-1-phenylethane | NaNH₂, liquid NH₃ | Phenylacetylene | 45-52 | [1] |

| Phenylacetylene | 1. NaNH₂, liquid NH₃; 2. CH₃I | This compound | ~80 (for methylation step) |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₉H₈ |

| Molecular Weight | 116.16 g/mol |

| Boiling Point | 185 °C |

| ¹H NMR (CDCl₃, δ) | 7.45-7.25 (m, 5H, Ar-H), 2.07 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, δ) | 128.3, 128.2, 125.4, 124.0, 85.5, 80.6, 4.3 |

| IR (neat, cm⁻¹) | 3050, 2917, 2240 (C≡C), 1598, 1490, 756, 692 |

| Mass Spectrum (m/z) | 116 (M+), 115, 91, 65, 51 |

Mandatory Visualizations

Dehydrohalogenation Pathways

Caption: Dehydrohalogenation routes to this compound.

Experimental Workflow for Two-Step Synthesis

Caption: Experimental workflow for the two-step synthesis.

Conclusion

Dehydrohalogenation provides versatile and effective routes for the synthesis of this compound. The two-step approach, involving the formation and subsequent alkylation of phenylacetylene, is a well-documented and reliable method, offering good overall yields. The direct dehydrohalogenation of a geminal dihalide presents a more atom-economical pathway, although further optimization to control potential side reactions and improve reported yields may be necessary. The choice of synthetic route will depend on the availability of starting materials, desired purity, and scalability requirements. This guide provides the foundational knowledge and practical protocols to aid researchers in the successful synthesis of this compound for their specific applications.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Phenyl-1-propyne

Introduction

1-Phenyl-1-propyne (C₉H₈), also known as methylphenylacetylene, is an aromatic alkyne of significant interest in organic synthesis and materials science.[1][2] Its rigid structure, composed of a phenyl ring directly attached to a propyne moiety, makes it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), tailored for researchers, scientists, and drug development professionals.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below. This information is critical for structural verification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The spectra are typically recorded in deuterated chloroform (CDCl₃).[3][4]

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.42 - 7.38 | Multiplet | 2H | Aromatic (ortho-H) |

| ~7.32 - 7.28 | Multiplet | 3H | Aromatic (meta-, para-H) |

| 2.06 | Singlet | 3H | Methyl (-CH₃) |

Note: Chemical shifts for aromatic protons are approximate and can vary based on concentration and exact solvent conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃) [3]

| Chemical Shift (δ) ppm | Assignment |

| 131.7 | Aromatic (ipso-C) |

| 128.3 | Aromatic (ortho- or meta-C) |

| 128.2 | Aromatic (ortho- or meta-C) |

| 123.8 | Aromatic (para-C) |

| 85.5 | Alkynyl C (C-Ph) |

| 80.3 | Alkynyl C (C-CH₃) |

| 4.4 | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is typically acquired as a neat liquid film.[2]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3050 | Medium-Weak | C-H Stretch | Aromatic |

| ~2920 | Weak | C-H Stretch | Methyl |

| ~2240 | Medium | C≡C Stretch | Alkyne |

| ~1600, 1490, 1440 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~755, 690 | Strong | C-H Out-of-Plane Bend | Monosubstituted Benzene |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for this compound.[1][5]

Table 4: Mass Spectrometry Data (EI) for this compound

| m/z | Relative Intensity | Assignment |

| 116 | High | [M]⁺ (Molecular Ion) |

| 115 | High | [M-H]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 89 | Medium | [M-C₂H₃]⁺ |

| 65 | Low | [C₅H₅]⁺ |

| 63 | Low | [C₅H₃]⁺ |

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The solution height should be approximately 4-5 cm.

-

-

Data Acquisition :

-

The NMR spectra should be acquired on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

-

Before acquisition, the magnetic field is shimmed on the deuterium lock signal of the CDCl₃ to maximize homogeneity.

-

For ¹H NMR : A standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added.

-

For ¹³C NMR : A proton-decoupled pulse sequence is used. A sufficient number of scans (e.g., 128 to 1024) are acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay of at least 2 seconds to ensure proper quantification of non-protonated carbons.

-

Infrared (IR) Spectroscopy (ATR-FTIR Method)

-

Instrument Preparation :

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Clean with a soft, lint-free wipe moistened with isopropanol or acetone and allow it to dry completely.

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[6]

-

-

Sample Analysis :

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

Lower the instrument's pressure anvil to ensure firm and even contact between the liquid sample and the crystal.

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added over a range of 4000 cm⁻¹ to 400 cm⁻¹ to generate the final spectrum.

-

-

Post-Analysis :

-

After acquisition, clean the ATR crystal thoroughly with a solvent-moistened wipe.

-

Mass Spectrometry (GC-MS with EI)

-

Sample Preparation :

-

Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrumentation and Analysis :

-

The analysis is performed on a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Conditions : A standard non-polar capillary column (e.g., DB-5ms) is used. The oven temperature program typically starts at a low temperature (e.g., 50°C), holds for 1-2 minutes, and then ramps at 10-20°C/min to a final temperature of ~250°C. The injector temperature is set to ~250°C.

-

MS Conditions : The EI source is operated at a standard ionization energy of 70 eV.[6] The mass analyzer is set to scan a mass-to-charge (m/z) range of approximately 40-300 amu. The ion source and transfer line temperatures are maintained at ~230°C and ~280°C, respectively.

-

Visualizations

Structure-Spectra Correlation Diagram

The following diagram illustrates the correlation between the structural features of this compound and its characteristic spectroscopic signals.

Caption: Correlation of this compound's structure with its NMR, IR, and MS data.

Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic analysis of a chemical sample like this compound.

Caption: General workflow for spectroscopic analysis from sample prep to interpretation.

References

An In-depth Technical Guide to 1-Phenyl-1-propyne: Properties, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1-propyne, an aromatic alkyne, is a versatile compound of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, combining a phenyl group with a propyne moiety, impart a distinct reactivity profile that makes it a valuable precursor for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and insights into its applications, particularly its role as an inhibitor of dopamine β-hydroxylase.

Physical and Chemical Properties

This compound is a clear, yellow liquid at room temperature. Its physical and chemical properties are summarized in the tables below. The presence of the phenyl group and the carbon-carbon triple bond are the primary determinants of its physical characteristics and chemical reactivity.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈ | [1][2] |

| Molecular Weight | 116.16 g/mol | [1][2] |

| Appearance | Clear yellow liquid | [2] |

| Boiling Point | 181-185 °C at 760 mmHg | [1][2] |

| Melting Point | Not well-documented | [1] |

| Density | 0.928 - 0.949 g/cm³ at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.564 | [2] |

| Flash Point | 62 °C (143.6 °F) | [2] |

| Solubility | Sparingly soluble in water (0.26 g/L at 25°C). Soluble in benzene, toluene, chloroform, ethanol, methanol, acetone, and DMSO. | [1][2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~7.4-7.2 (m, 5H, Ar-H), ~2.1 (s, 3H, -CH₃) | [3][4] |

| ¹³C NMR (CDCl₃) | δ ~131.7, 128.3, 127.9, 124.3 (aromatic C), ~85.3, 79.9 (alkynyl C), ~4.3 (-CH₃) | [3] |

| Infrared (IR) Spectroscopy | ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~2280-2200 cm⁻¹ (C≡C stretch), ~1600-1400 cm⁻¹ (Aromatic C=C bending) | [5][6][7] |

Chemical Synthesis and Reactions

This compound is a valuable building block in organic synthesis due to the reactivity of its alkyne functionality.

Synthesis of this compound

Several methods are employed for the synthesis of this compound, with Sonogashira coupling and dehydrohalogenation being common laboratory-scale approaches.

The Sonogashira coupling provides an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[8][9][10]

-

Reaction Scheme:

-

Materials:

-

Iodobenzene

-

Propyne (gas or condensed)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF and triethylamine (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Bubble propyne gas through the solution for 15 minutes or add condensed propyne (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield this compound.

-

Caption: Workflow for the synthesis of this compound via Sonogashira coupling.

This method involves the elimination of two equivalents of a hydrogen halide from a dihaloalkane precursor.[11][12]

-

Reaction Scheme:

-

Materials:

-

1,2-Dibromo-1-phenylpropane

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether

-

-

Procedure:

-

In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense ammonia gas at -78 °C.

-

Carefully add sodium amide (2.2 eq) to the liquid ammonia.

-

Slowly add a solution of 1,2-dibromo-1-phenylpropane (1.0 eq) in anhydrous diethyl ether to the sodium amide suspension.

-

Stir the reaction mixture at -33 °C (boiling point of ammonia) for 4 hours.

-

Carefully quench the reaction by the slow addition of solid ammonium chloride.

-

Allow the ammonia to evaporate overnight in a fume hood.

-

To the remaining residue, add water and extract with diethyl ether (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound.

-

Key Chemical Reactions

The partial hydrogenation of the alkyne can selectively yield the corresponding cis-alkene.[13][14][15]

-

Reaction Scheme:

-

Materials:

-

This compound

-

Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead) or Pd/Al₂O₃

-

Quinoline

-

Hexane or Ethanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

To a hydrogenation flask, add this compound (1.0 eq) and the solvent (hexane or ethanol).

-

Add Lindlar's catalyst (5% w/w) and a small amount of quinoline (as a catalyst poison to prevent over-reduction).

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by GC or TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

-

Remove the solvent under reduced pressure to yield (Z)-β-methylstyrene.

-

The hydration of this compound follows Markovnikov's rule to produce the corresponding ketone.[16][17]

-

Reaction Scheme:

-

Materials:

-

This compound

-

Indium(III) trifluoromethanesulfonate [In(OTf)₃]

-

Deionized water

-

High-pressure reactor

-

-

Procedure:

-

Place this compound (1.0 eq), deionized water, and In(OTf)₃ (0.05 eq) into a high-pressure stainless steel reactor.

-

Seal the reactor and heat to 200 °C with stirring for 4 hours.

-

After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-phenyl-1-propanone.

-

Applications in Drug Development and Research

Inhibition of Dopamine β-Hydroxylase

This compound has been identified as an inhibitor of dopamine β-hydroxylase (DBH).[1] DBH is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine in the catecholamine biosynthesis pathway.[1][18]

The inhibition of DBH by compounds like this compound leads to an increase in dopamine levels and a decrease in norepinephrine levels.[1][19] This modulation of neurotransmitter balance has potential therapeutic applications in various conditions, including:

-

Cocaine Addiction: By altering the dopamine/norepinephrine ratio, DBH inhibitors may reduce the reinforcing effects of cocaine.[19]

-

Cardiovascular Diseases: A reduction in norepinephrine can be beneficial in managing hypertension and heart failure.[1]

Caption: Inhibition of Dopamine β-Hydroxylase by this compound.

Conclusion

This compound is a compound of considerable utility in synthetic and medicinal chemistry. Its well-defined physical properties and the versatile reactivity of its alkyne functional group allow for its use in a variety of chemical transformations, including carbon-carbon bond formation and functional group interconversions. The detailed experimental protocols provided herein serve as a valuable resource for researchers. Furthermore, its biological activity as an inhibitor of dopamine β-hydroxylase highlights its potential as a lead compound in the development of novel therapeutics for neurological and cardiovascular disorders. Continued investigation into the properties and reactions of this compound is likely to uncover further applications in science and industry.

References

- 1. What are DBH inhibitors and how do they work? [synapse.patsnap.com]

- 2. rsc.org [rsc.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. researchgate.net [researchgate.net]

- 16. pure.psu.edu [pure.psu.edu]

- 17. researchgate.net [researchgate.net]

- 18. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 19. Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Electron Delocalization in 1-Phenyl-1-propyne: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1-propyne is a conjugated aromatic alkyne of significant interest in organic synthesis and materials science. The delocalization of π-electrons across the phenyl ring and the carbon-carbon triple bond dictates its chemical reactivity, spectroscopic properties, and potential applications. This technical guide provides an in-depth analysis of the electron delocalization in this compound, supported by a compilation of structural and spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a computational analysis of its electronic structure.

Introduction

The molecular structure of this compound features a phenyl group directly attached to a propyne moiety. This arrangement facilitates the conjugation of the π-system of the aromatic ring with the π-orbitals of the alkyne, leading to extended electron delocalization.[1] This delocalization has profound effects on the molecule's stability, reactivity, and spectroscopic signatures. Understanding these effects is crucial for its application as a building block in the synthesis of complex organic molecules, polymers, and as a subject of study in surface science.[1]

Molecular Structure and Bonding

The geometry of this compound is characterized by the sp-hybridization of the acetylenic carbons, resulting in a linear arrangement with bond angles of approximately 180°.[1] The phenyl group is attached to one of the sp-hybridized carbons, while a methyl group is attached to the other. The key structural parameters that provide insight into the extent of electron delocalization are the bond lengths between the constituent atoms.

Table 1: Experimental Bond Lengths and Angles for this compound and Related Compounds

| Bond/Angle | This compound (Typical Values) | Phenylacetylene (Experimental)[2] | Propyne (Experimental)[3] |

| Bond Lengths (Å) | |||

| C≡C | ~1.208 | 1.203 | 1.206 |

| C-C (alkyne-phenyl) | ~1.435 | 1.431 | - |

| C-C (alkyne-methyl) | ~1.465 | - | 1.459 |

| C-H (alkyne) | - | 1.056 | 1.056 |

| Bond Angles (°) | |||

| C-C≡C | ~180 | 180 | 180 |

| Phenyl-C≡C | ~180 | 180 | - |

The C-C single bond between the phenyl ring and the alkyne is shorter than a typical C(sp²)-C(sp³) single bond (~1.51 Å), indicating a degree of double bond character arising from electron delocalization.

Spectroscopic Characterization

The delocalized electronic nature of this compound is evident in its various spectroscopic signatures.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the electronic environment of the protons and carbons within the molecule.

Table 2: 1H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methyl (CH3) | ~2.0 | Singlet | - |

| Phenyl (ortho) | ~7.4 | Multiplet | - |

| Phenyl (meta) | ~7.3 | Multiplet | - |

| Phenyl (para) | ~7.3 | Multiplet | - |

Solvent: CDCl3. Reference: TMS.

Table 3: 13C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Methyl (CH3) | ~4.3 |

| C≡C (attached to CH3) | ~79.8 |

| C≡C (attached to Phenyl) | ~85.3 |

| Phenyl (ipso) | ~124.0 |

| Phenyl (ortho) | ~128.2 |

| Phenyl (meta) | ~128.3 |

| Phenyl (para) | ~131.6 |

Solvent: CDCl3. Reference: TMS.[4][5]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak is expected to be prominent due to the stability of the aromatic system.[6]

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Relative Intensity |

| 116 | [C9H8]+• (Molecular Ion) | High |

| 115 | [C9H7]+ | High |

| 91 | [C7H7]+ (Tropylium ion) | Moderate |

| 77 | [C6H5]+ (Phenyl cation) | Moderate |

UV-Vis Spectroscopy

The extended conjugation in this compound gives rise to absorption bands in the ultraviolet region of the electromagnetic spectrum.

Table 5: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol-1 cm-1) |

| Ethanol | ~240, ~250, ~260 | Data not readily available |

Note: The spectrum typically shows fine structure due to vibrational levels coupled to the electronic transitions.[7][8]

Experimental Protocols

Synthesis of this compound via Methylation of Phenylacetylene

This protocol describes a common laboratory-scale synthesis of this compound.[9]

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Materials:

-

Phenylacetylene

-

Sodium amide (NaNH2)

-

Liquid ammonia (NH3)

-

Methyl iodide (CH3I)

-

Anhydrous diethyl ether

-

Water

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Set up a dry three-necked round-bottom flask equipped with a dry ice/acetone condenser, a dropping funnel, and a nitrogen inlet.

-

Introduce liquid ammonia into the flask and add sodium amide in portions with stirring.

-

Add a solution of phenylacetylene in anhydrous diethyl ether dropwise to the sodium amide suspension at -33 °C (boiling point of ammonia).

-

After the addition is complete, stir the mixture for 1 hour.

-

Add methyl iodide dropwise to the reaction mixture.

-

Allow the ammonia to evaporate overnight as the reaction mixture warms to room temperature.

-

Carefully quench the reaction with water.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a clear yellow liquid.[9]

Characterization by X-ray and Ultraviolet Photoelectron Spectroscopy (XPS/UPS)

XPS and UPS are powerful surface-sensitive techniques to probe the electronic structure of molecules adsorbed on surfaces. The following provides a general protocol for the analysis of this compound on a Cu(111) surface.

Workflow for XPS/UPS Analysis

Caption: General workflow for XPS and UPS analysis.

Instrumentation:

-

Ultra-high vacuum (UHV) chamber

-

X-ray source (e.g., Al Kα)

-

UV source (e.g., He I)

-

Electron energy analyzer

-

Sample holder with heating and cooling capabilities

-

Molecular doser for this compound

Procedure:

-

Clean a Cu(111) single crystal surface by cycles of argon ion sputtering and annealing in UHV.

-

Cool the crystal to a low temperature (e.g., 100 K).

-

Admit this compound into the UHV chamber through a leak valve to deposit a thin film on the Cu(111) surface.

-

Acquire XPS survey and high-resolution spectra of the C 1s region.

-

Acquire UPS spectra of the valence band region.

-

Calibrate the binding energy scale using the Fermi edge of the copper substrate.

-

Analyze the core-level shifts and valence band features to understand the molecule-substrate interaction and the orientation of the adsorbed molecules.

Computational Analysis of Electronic Structure

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and properties of this compound.

Logical Flow for DFT Calculations

Caption: Logical flow for DFT calculations.

Gaussian Input File Example:

This input file specifies a geometry optimization followed by a frequency calculation at the B3LYP/6-31G(d) level of theory. The results will provide the optimized molecular structure, vibrational frequencies, and molecular orbitals (HOMO and LUMO), which are crucial for understanding the electron delocalization and reactivity.

Conclusion

The electron delocalization in this compound, arising from the conjugation between the phenyl ring and the alkyne moiety, is a key determinant of its chemical and physical properties. This guide has provided a comprehensive overview of its structure, spectroscopic characteristics, and methods for its synthesis and analysis. The tabulated data and detailed protocols serve as a valuable resource for researchers and professionals working with this versatile molecule. Further investigations, particularly high-resolution crystallographic studies, would provide even deeper insights into the subtle structural nuances governed by electron delocalization.

References

- 1. Buy this compound | 673-32-5 [smolecule.com]

- 2. 1-苯基-1-丙炔 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound(673-32-5) 13C NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. This compound on Cu(111): TOFMS TPD, XPS, UPS, and 2PPE Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of 1-Phenyl-1-propyne (CAS: 673-32-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1-Phenyl-1-propyne (CAS: 673-32-5), a versatile building block in organic synthesis. This document outlines its physicochemical properties, spectroscopic signature, and detailed experimental protocols for its synthesis and analysis, tailored for professionals in research and development.

Core Compound Properties

This compound, also known as (Prop-1-yn-1-yl)benzene, is an aromatic alkyne with the molecular formula C₉H₈ and a molecular weight of 116.16 g/mol .[1] It is a clear yellow liquid at room temperature and is utilized in a variety of chemical transformations, including addition reactions, polymerization, and as an enzyme inhibitor.[2][3]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 673-32-5 | |

| Molecular Formula | C₉H₈ | [1] |

| Molecular Weight | 116.16 g/mol | |

| Appearance | Clear yellow liquid | |

| Boiling Point | 185 °C (lit.) | |

| Density | 0.928 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.564 (lit.) | |

| Solubility | Sparingly soluble in water. |

Safety and Handling

This compound is a combustible liquid and should be handled with care.[4] It is irritating to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store in a cool, well-ventilated area away from ignition sources.[4]

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. Below is a summary of the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound by identifying the chemical environment of its hydrogen and carbon atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~2.1 | Singlet | 3H | Methyl protons (-CH₃) |

| Chemical Shift (δ) ppm | Assignment |

| ~131.7 | Aromatic C (quaternary) |

| ~128.3 | Aromatic CH |

| ~128.2 | Aromatic CH |

| ~124.0 | Aromatic C (ipso) |

| ~85.4 | Alkyne C (quaternary, C-phenyl) |

| ~80.1 | Alkyne C (quaternary, C-methyl) |

| ~4.3 | Methyl C (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The characteristic absorption bands are detailed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch |

| ~2240 | Medium | C≡C triple bond stretch |

| ~1600, 1490, 1440 | Strong | Aromatic C=C ring stretches |

| ~750, 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

| m/z | Relative Intensity | Assignment |

| 116 | High | [M]⁺ (Molecular ion) |

| 115 | High | [M-H]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Low | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis of this compound

Two common methods for the synthesis of this compound are Sonogashira coupling and dehydrohalogenation.

This protocol describes a palladium-catalyzed cross-coupling reaction.

Materials:

-

Phenylacetylene

-

Methyl iodide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous toluene

Procedure:

-

To a dry, nitrogen-flushed flask, add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and CuI (1 mol%).

-

Add anhydrous toluene, followed by triethylamine (2 equivalents).

-

Add phenylacetylene (1 equivalent) to the mixture.

-

Slowly add methyl iodide (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield this compound.

This method involves the elimination of two equivalents of HBr from a dihaloalkane.[6]

Materials:

-

1,2-Dibromo-1-phenylpropane

-

Sodium amide (NaNH₂)

-

Liquid ammonia

-

Anhydrous diethyl ether

Procedure:

-

In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense liquid ammonia.

-

Add sodium amide (2.2 equivalents) in portions to the liquid ammonia with stirring.

-

Slowly add a solution of 1,2-dibromo-1-phenylpropane (1 equivalent) in anhydrous diethyl ether to the sodium amide suspension.

-

Stir the reaction mixture for 2-4 hours at -33 °C.

-

Carefully quench the reaction by the slow addition of solid ammonium chloride.

-

Allow the ammonia to evaporate.

-

Add water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of synthesized this compound.

Caption: Characterization workflow for this compound.

Synthetic Applications and Logical Relationships

This compound is a precursor to a variety of more complex molecules. The diagram below illustrates some of its key chemical transformations.

Caption: Key synthetic transformations of this compound.

This guide provides essential technical information for the characterization and use of this compound. For further details on specific applications or advanced characterization techniques, consulting the primary literature is recommended.

References

Solubility of 1-Phenyl-1-propyne in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-phenyl-1-propyne in various organic solvents. Due to a lack of readily available specific quantitative solubility data in public literature, this guide summarizes the qualitative solubility profile and presents a detailed, generalized experimental protocol for determining the precise solubility of liquid organic compounds.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property crucial in various scientific and industrial applications, including chemical synthesis, formulation development, and environmental fate studies. The principle of "like dissolves like" is a key guideline, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, with its nonpolar phenyl group and the alkyne functional group, exhibits a varied solubility profile across different types of organic solvents.

Data Presentation: Solubility Profile of this compound

While precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible databases, its general solubility behavior has been described qualitatively. The following table consolidates these descriptions. It is important to note that these are general characterizations, and the actual solubility can be influenced by factors such as temperature and the presence of impurities.

| Solvent Class | Specific Solvents | Qualitative Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene | Highly Soluble | Favorable π-π stacking interactions between the aromatic rings of the solvent and this compound enhance solubility. |

| Halogenated Solvents | Chloroform, Dichloromethane | Highly Soluble | The polarity and dispersion forces of these solvents effectively solvate the this compound molecule. |

| Polar Aprotic Solvents | Acetone, Dimethyl Sulfoxide (DMSO) | Good Solubility | The dipole-dipole interactions between the solvent and the polarizable alkyne bond contribute to good solubility. |

| Polar Protic Solvents | Ethanol, Methanol | Good Solubility | Hydrogen bonding is not a primary interaction, but the polarity of these solvents is sufficient for good solvation. |

| Aliphatic Hydrocarbons | Hexane | Moderately Soluble | As nonpolar solvents, they primarily interact through weaker van der Waals forces, leading to moderate solubility. |

| Aqueous Solvents | Water | Sparingly Soluble (0.26 g/L at 25°C)[1][2][3][4][5][6][7][8][9][10][11][12][13] | The nonpolar nature of the majority of the this compound molecule leads to poor solubility in the highly polar water. |

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and robust technique for determining the thermodynamic equilibrium solubility of a compound in a solvent. The following protocol provides a detailed methodology for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

1. Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath with agitation capabilities

-

Calibrated thermometer

-

Glass vials with screw caps and PTFE septa

-

Syringes and syringe filters (pore size compatible with the analytical method, e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, Gas Chromatograph with a suitable detector, or High-Performance Liquid Chromatograph)

2. Procedure:

-

Preparation of the System:

-

Ensure all glassware is clean and dry.

-

Add a measured volume of the organic solvent to a series of vials.

-

Equilibrate the solvent-filled vials to the desired constant temperature in the thermostatic shaker.

-

-

Addition of Solute:

-

Add an excess amount of this compound to each vial containing the temperature-equilibrated solvent. The presence of a distinct, undissolved phase of this compound should be visible to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatic shaker and agitate them at a constant speed.

-

Allow the mixtures to equilibrate for a sufficient period. The time required to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solvent remains constant.

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets or solid impurities. This step is critical to prevent overestimation of the solubility.

-

Record the exact weight of the collected filtrate.

-

Dilute the filtered sample to a known volume with the same organic solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

3. Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for both this compound and the chosen organic solvent before starting the experiment.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.

Caption: Experimental workflow for solubility determination.

References

- 1. Buy this compound | 673-32-5 [smolecule.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | 673-32-5 [chemicalbook.com]

- 10. This compound|lookchem [lookchem.com]

- 11. Page loading... [guidechem.com]

- 12. 673-32-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. This compound, 98% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 1-Phenyl-1-propyne (C9H8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenyl-1-propyne, a versatile alkyne of significant interest in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, established synthesis protocols, key chemical reactions, and its applications, particularly within the realm of drug discovery and materials science.

Physicochemical Properties of this compound

This compound, also known as methylphenylacetylene, is a clear yellow liquid at room temperature.[1][2] Its core structure consists of a phenyl group attached to a propyne moiety.[1] The molecule's reactivity is primarily dictated by the carbon-carbon triple bond, which serves as a high-electron-density center, making it susceptible to electrophilic addition reactions.[1] The conjugation of this triple bond with the aromatic phenyl ring further influences its chemical behavior.[1]

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C9H8 | [2][3][4][5][6][7] |

| Molecular Weight | 116.16 g/mol | [1][2][3][4][5][8] |

| CAS Number | 673-32-5 | [2][5][8] |

| Appearance | Clear yellow liquid | [1][2] |

| Density | 0.928 - 0.949 g/mL at 25°C | [1][2][8][9] |

| Boiling Point | 181.151 - 185 °C at 760 mmHg | [1][2][8][9] |

| Refractive Index | 1.5630 - 1.5650 at 20°C | [1][2][8] |

| Flash Point | 62 °C (143.6 °F) - closed cup | [2][8] |

| Water Solubility | 0.26 g/L at 25°C (Sparingly soluble) | [1][2][6][9] |

| LogP | 2.058 - 3 | [2][3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be accomplished through several established methodologies in organic chemistry.[10] These routes often involve dehydrohalogenation or organometallic coupling reactions.[10]

2.1. Synthesis via Dehydrohalogenation

Dehydrohalogenation is a classic and effective method for creating alkynes.[10] A common approach involves the elimination of hydrogen halides (HX) from a substituted alkene or alkane.

-

Protocol: A plausible synthetic sequence begins with the halogenation of an alkene like 1-phenyl-1-propene to create a vicinal dihalide intermediate. This dihalide is then subjected to dehydrohalogenation using a strong base. Alternatively, starting with 1-phenyl-1-chloropropane, treatment with a strong base such as potassium hydroxide (KOH) in ethanol under reflux conditions can yield this compound.[10]

2.2. Synthesis via Organometallic Coupling

Organometallic coupling reactions offer efficient and versatile pathways for forming the necessary carbon-carbon bonds.

-

Protocol: One common method involves the reaction of phenylacetylene with methyl iodide.[1] This reaction is typically facilitated by a strong base like sodium amide (NaNH2) to deprotonate the terminal alkyne, forming a nucleophilic acetylide that then reacts with methyl iodide.[1]

Caption: Synthesis of this compound via organometallic coupling.

Key Chemical Reactions and Protocols

The reactive alkyne group in this compound allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.[10]

3.1. Hydrogenation

The hydrogenation of this compound is a well-studied process that can be controlled to selectively form either the corresponding alkene (cis-β-methylstyrene) or alkane (1-phenylpropane).[1][10]

-

Protocol for Full Hydrogenation: To produce 1-phenylpropane, the reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas.[1][10] The choice of catalyst and reaction conditions, such as hydrogen pressure and temperature, is crucial to avoid over-hydrogenation if the alkene is the desired product.[10] Studies have shown that single-atom alloy catalysts can offer high selectivity towards the alkene.[10]

3.2. Polymerization

This compound can undergo polymerization, a process facilitated by specific catalysts.

-

Protocol: Transition metal halides, such as tantalum pentachloride (TaCl5) and niobium pentachloride (NbCl5), are effective catalysts for the polymerization of this compound, leading to the formation of various polymeric structures.[1][10] In industrial settings, the polymerization of phenylacetylene using these catalysts is a common method to produce this compound efficiently.[1]

3.3. Other Reactions

-

Cycloaddition: The compound participates in co-catalyzed [2+2+1] cycloaddition reactions with cyclopentene, yielding bicyclo[3.2.0]heptene derivatives in high yields.[10]

-

Addition Reactions: It readily reacts with halogens and hydrogen halides. For instance, the reaction with bromine yields 1-phenyl-1,2-dibromo-1-propene.[1] The addition of HCl to this compound has been shown to predominantly give the syn addition product.[11]

-

Hydration: In high-temperature water with a Lewis acid catalyst like Indium(III) triflate, this compound can be hydrated.[10]

References

- 1. Buy this compound | 673-32-5 [smolecule.com]

- 2. This compound|lookchem [lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Methylphenylacetylene | C9H8 | CID 69601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound 99 673-32-5 [sigmaaldrich.com]

- 9. This compound | 673-32-5 [chemicalbook.com]

- 10. This compound | 673-32-5 | Benchchem [benchchem.com]

- 11. homework.study.com [homework.study.com]

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of 1-Phenyl-1-propyne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1-phenyl-1-propyne in Sonogashira coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of a wide array of organic molecules, including pharmaceuticals, natural products, and advanced materials.[1][2]

Introduction to the Sonogashira Coupling Reaction

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] This method is highly valued for its mild reaction conditions and broad functional group tolerance, making it a cornerstone of modern organic synthesis.[1]

Key Features:

-

Formation of C(sp)-C(sp²) bonds: Essential for the synthesis of conjugated enynes and arylalkynes.

-

Mild Reaction Conditions: Often performed at room temperature, which helps in preserving sensitive functional groups.[1]

-

Catalytic System: Traditionally employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[3]

-

Base: An amine base, such as triethylamine or diisopropylamine, is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.[3]

-

Copper-Free Variants: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed.[4][5]

Data Presentation: Reaction of Alkynes with Aryl Halides

Table 1: Sonogashira Coupling of Phenylacetylene with Various Aryl Halides

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | ~89 | [6] |

| 2 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 110 | 24 | 78 | [6] |

| 3 | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | - | 95 | [7] |

| 4 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | - | 98 | [7] |

| 5 | Bromobenzene | Pd(dppf)Cl₂ / CuI | Cs₂CO₃ | DMF | 110 | 12 | 92 | [7] |

| 6 | 4-Bromobenzonitrile | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | DMF | 110 | 8 | 95 | [1] |

| 7 | 4-Chlorobenzaldehyde | Pd₂(dba)₃ / XPhos / CuI | K₃PO₄ | 1,4-Dioxane | 120 | 24 | 75 | [3] |

Table 2: Sonogashira Coupling of Propyne with Aryl Iodides

| Entry | Aryl Iodide | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | -78 to RT | 94 | |

| 2 | 1-Iodo-4-methoxybenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | -78 to RT | 92 | |

| 3 | 1-Iodo-4-fluorobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | -78 to RT | 89 | |

| 4 | Methyl 4-iodobenzoate | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | -78 to RT | 85 |

Experimental Protocols

General Protocol for Pd/Cu-Catalyzed Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl Iodide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

-

Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

-

Triethylamine (TEA) (3.0 mmol, 3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Silica gel for column chromatography

Equipment:

-

Oven-dried round-bottom flask with a magnetic stir bar

-

Inert gas (Nitrogen or Argon) supply with manifold

-

Syringes and needles

-

Septa

-

Magnetic stirrer

-

Thin-Layer Chromatography (TLC) plates

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous THF (10 mL) via syringe, followed by triethylamine (3.0 mmol).

-

Add this compound (1.2 mmol) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting aryl iodide is consumed (typically 3-12 hours).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite, washing the pad with additional diethyl ether or ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

Protocol for Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is adapted for less reactive aryl bromides and avoids the use of a copper co-catalyst.

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous DMF (5 mL) and this compound (1.5 mmol) via syringe.

-

Reaction Conditions: Seal the tube and heat the reaction mixture in an oil bath at 110 °C.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

-

Workup and Purification: After cooling to room temperature, follow the workup and purification procedure outlined in section 3.1.

Mandatory Visualizations

Catalytic Cycle of the Sonogashira Coupling

Caption: Catalytic cycles of the Pd/Cu-catalyzed Sonogashira coupling.

Experimental Workflow

Caption: General experimental workflow for Sonogashira coupling.

Factors Influencing Sonogashira Coupling Outcome

Caption: Key factors influencing the outcome of Sonogashira coupling reactions.

References

- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]

- 7. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]

Application Notes and Protocols for the Polymerization of 1-Phenyl-1-propyne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of 1-phenyl-1-propyne, a monomer that yields poly(this compound) (PPP), a conjugated polymer with potential applications in materials science, particularly in the field of gas separation membranes. This document outlines the key polymerization reactions, detailed experimental protocols, and the influence of various catalysts and conditions on the properties of the resulting polymer.

Introduction

This compound is a disubstituted alkyne that can be polymerized via metathesis polymerization to form poly(this compound) (PPP). This polymer is characterized by a backbone of alternating carbon-carbon double bonds, which imparts unique electronic and physical properties. The choice of catalyst and reaction conditions is critical in controlling the molecular weight, polydispersity, and ultimately the performance of the resulting polymer.[1] Transition metal halides, particularly tantalum pentachloride (TaCl₅) and niobium pentachloride (NbCl₅), are effective catalysts for this polymerization.[1]

Polymerization Mechanisms and Catalysts

The polymerization of this compound is typically achieved through a coordination-insertion mechanism catalyzed by transition metal halides. The most commonly employed catalysts include tantalum pentachloride (TaCl₅), niobium pentachloride (NbCl₅), tungsten hexachloride (WCl₆), and molybdenum pentachloride (MoCl₅).

The use of organometallic cocatalysts, such as tetra-n-butyltin (n-Bu₄Sn), has been shown to significantly enhance the polymerization process. These cocatalysts can accelerate the rate of polymerization and, crucially, inhibit the degradation of the polymer chain, which can occur after the monomer is consumed.[1] This allows for the synthesis of high-molecular-weight poly(this compound) with a weight-average molecular weight (Mw) exceeding one million.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the polymerization of this compound under various conditions, highlighting the impact of catalysts and cocatalysts on polymer yield, molecular weight, and polydispersity index.

Table 1: Effect of Cocatalyst on the Polymerization of this compound with TaCl₅ [1]

| Catalyst System | Cocatalyst | Yield (%) | Mw (x 10⁻⁵) | Mw/Mn |

| TaCl₅ | None | 70 | 1.2 | 2.1 |